N-(2,4-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
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Overview
Description
N-(2,4-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the piperidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Amidation: The final step involves the coupling of the sulfonylated piperidine with 2,4-dimethylphenylamine under suitable conditions to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,4-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2,4-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide: Known for its unique sulfonyl and piperidine moieties.
N-(2,4-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzene: Lacks the amide group, leading to different chemical properties.
N-(2,4-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoate: Contains an ester group instead of an amide, affecting its reactivity and applications.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(2,4-dimethylphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 345.46 g/mol
- CAS Number : 154913-18-5
The structural formula can be represented as follows:
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect various physiological processes.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing neurotransmitter release and cellular signaling pathways.
Pharmacological Effects
The biological activity of this compound can be summarized in the following table:
Antidepressant-Like Effects
A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antidepressant-like effects in rodent models. The compound was administered at varying doses, showing a dose-dependent increase in locomotor activity and reduced immobility in the forced swim test.
Antinociceptive Properties
In another investigation, the compound was evaluated for its antinociceptive properties using the hot plate test. Results indicated that it significantly increased pain threshold compared to controls, suggesting potential use in pain management therapies.
Neuroprotective Activity
Research conducted by Zhang et al. (2023) explored the neuroprotective effects of this compound against glutamate-induced cytotoxicity in neuronal cell cultures. The results showed that treatment with this compound significantly reduced cell death and oxidative stress markers.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-15-5-10-21(18(4)12-15)23-22(25)19-6-8-20(9-7-19)28(26,27)24-13-16(2)11-17(3)14-24/h5-10,12,16-17H,11,13-14H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXPOZSMJZYNMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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